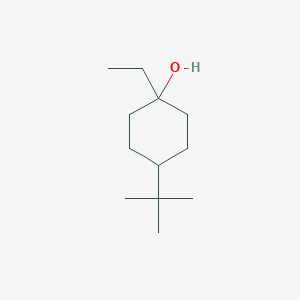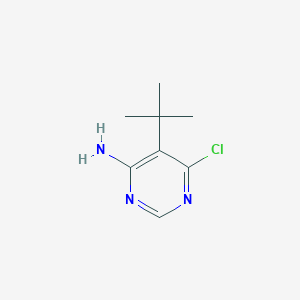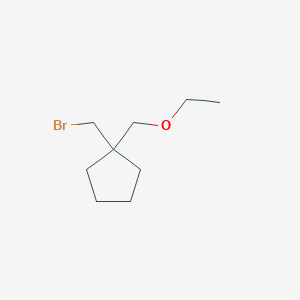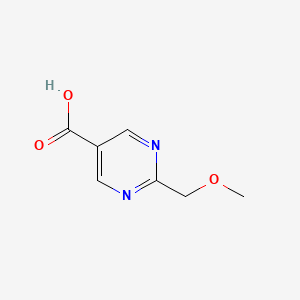
2-(2,2-Dibromoethenyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromoethenyl)-5-methylfuran is an organic compound with the molecular formula C6H4Br2O This compound is characterized by the presence of a furan ring substituted with a 2,2-dibromoethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-5-methylfuran typically involves the bromination of 5-methylfuran followed by the introduction of the 2,2-dibromoethenyl group. One common method involves the reaction of 5-methylfuran with bromine in the presence of a catalyst to form the dibromo derivative. This intermediate is then reacted with a suitable reagent, such as carbon tetrabromide and triisopropyl phosphite, to introduce the 2,2-dibromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
2-(2,2-Dibromoethenyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)-5-methylfuran involves its interaction with specific molecular targets. The dibromoethenyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including its use as an antimicrobial agent. The molecular pathways involved include the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dibromoethenyl)benzene: Similar in structure but with a benzene ring instead of a furan ring.
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group but different overall structure and applications.
Uniqueness
2-(2,2-Dibromoethenyl)-5-methylfuran is unique due to its furan ring, which imparts different chemical properties compared to benzene or cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H6Br2O |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-5-methylfuran |
InChI |
InChI=1S/C7H6Br2O/c1-5-2-3-6(10-5)4-7(8)9/h2-4H,1H3 |
InChI Key |
IKSLUVUZTMFSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)







![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
